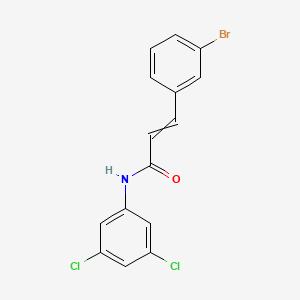
(E)-3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It features a bromophenyl group and a dichlorophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3,5-dichloroaniline.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Polymerization: The acrylamide group can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials, including polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(3,5-dichlorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(3,5-difluorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(3,5-dimethylphenyl)acrylamide
Uniqueness
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. The combination of these halogens can enhance the compound’s stability and provide unique electronic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H10BrCl2NO |
|---|---|
Molecular Weight |
371.1 g/mol |
IUPAC Name |
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-10(6-11)4-5-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20) |
InChI Key |
JCYPLOQMBNNZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
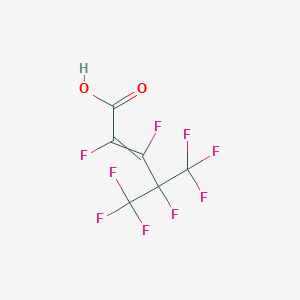
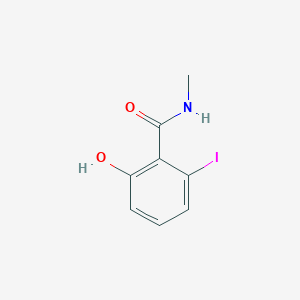
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)

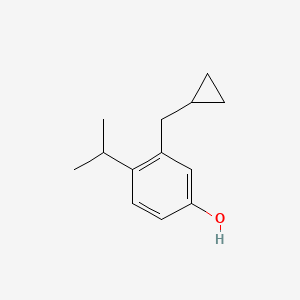
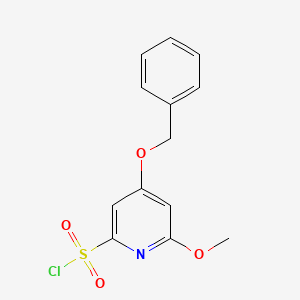
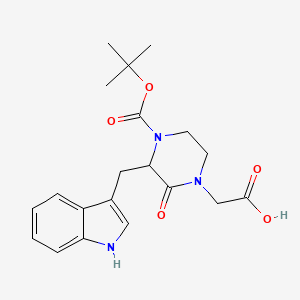
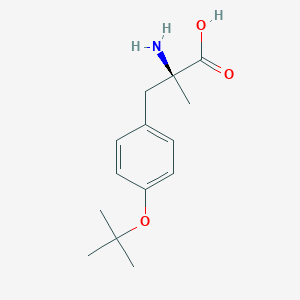
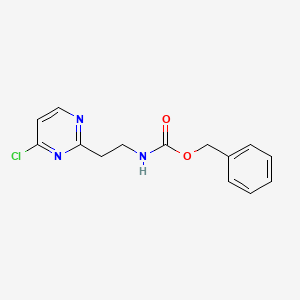
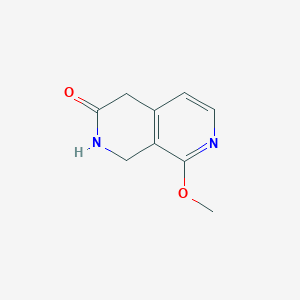
![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
